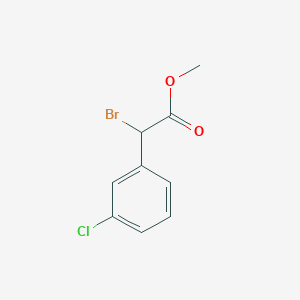

Methyl 2-bromo-2-(3-chlorophenyl)acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-bromo-2-(3-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOCXNLVYWTJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-2-(3-chlorophenyl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing Methyl 2-bromo-2-(3-chlorophenyl)acetate, a valuable halogenated ester intermediate in organic and medicinal chemistry. We present two robust and scientifically-grounded synthetic pathways: the classic Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and the direct α-bromination of a pre-formed ester. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also in-depth mechanistic insights, comparative analysis of routes, detailed experimental protocols, and essential safety and characterization data to ensure both successful synthesis and laboratory safety.

Introduction and Strategic Overview

This compound is an important molecular building block. The presence of three distinct reactive sites—the ester, the benzylic bromide, and the chlorinated aromatic ring—makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The α-bromo ester moiety is a potent electrophile, ideal for introducing the (3-chlorophenyl)acetyl group via nucleophilic substitution reactions.

The selection of a synthetic strategy depends on several factors including starting material availability, scalability, and tolerance of other functional groups. This guide details two primary, field-proven approaches:

-

Route A: The Hell-Volhard-Zelinsky Approach. This two-step sequence begins with the α-bromination of 3-chlorophenylacetic acid to yield the corresponding α-bromo acid, which is subsequently esterified. This is a classic and reliable method for the α-bromination of carboxylic acids.[1][2]

-

Route B: Direct Ester Bromination. This pathway involves the synthesis of methyl 3-chlorophenylacetate first, followed by a selective benzylic bromination. This route is often preferred for its milder conditions, utilizing reagents like N-Bromosuccinimide (NBS).[][4]

Below is a logical diagram illustrating the decision-making process for choosing a synthetic route.

Caption: Strategic decision workflow for synthesizing the target compound.

Physicochemical and Safety Data

Accurate knowledge of the properties and hazards of all chemicals is a prerequisite for safe and effective experimentation.

Properties of Key Compounds

| Compound | IUPAC Name | CAS No. | Mol. Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Starting Material | 3-Chlorophenylacetic acid | 1878-65-5 | C₈H₇ClO₂ | 170.59 | 76-79[5][6][7] | N/A |

| Intermediate (Route A) | 2-Bromo-2-(3-chlorophenyl)acetic acid | 3381-74-6 | C₈H₆BrClO₂ | 249.49 | N/A | N/A |

| Intermediate (Route B) | Methyl 3-chlorophenylacetate | 53088-68-9 | C₉H₉ClO₂ | 184.62 | N/A | N/A |

| Target Product | This compound | 137420-52-1 | C₉H₈BrClO₂ | 263.52 | Liquid at RT | N/A (Est. >250) |

Safety & Handling

This synthesis involves hazardous materials. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All operations should be performed within a certified chemical fume hood.

| Chemical | Hazard Class / Statements | Key Precautions |

| 3-Chlorophenylacetic acid | Irritant (Skin, Eye, Respiratory) | Avoid dust inhalation. Wash hands thoroughly after handling.[8] |

| Phosphorus Tribromide (PBr₃) | Corrosive, Water-Reactive, Toxic | Handle under inert atmosphere. Reacts violently with water. Causes severe burns. |

| Bromine (Br₂) | Highly Toxic, Corrosive, Oxidizer | Dispense in a fume hood with extreme caution. Causes severe burns and is toxic upon inhalation. |

| N-Bromosuccinimide (NBS) | Irritant, Oxidizer | Avoid contact with skin and eyes. Can decompose over time; use freshly recrystallized for best results.[9] |

| Thionyl Chloride (SOCl₂) | Corrosive, Water-Reactive, Toxic | Reacts with water to release HCl and SO₂ gas. Causes severe burns. |

| α-Halo Esters (General) | Lachrymator, Toxic, Corrosive | The product is a lachrymator (causes tearing) and is corrosive.[10] Avoid inhalation of vapors and skin contact.[10][11] |

Synthetic Route A: Hell-Volhard-Zelinsky (HVZ) Pathway

This classic route provides a reliable, albeit harsh, method for the synthesis. It proceeds in two distinct experimental stages: α-bromination and subsequent esterification.

Stage 1: α-Bromination of 3-Chlorophenylacetic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the halogenation of a carboxylic acid at the alpha (α) carbon.[12][13] The reaction is initiated by converting the carboxylic acid into an acyl bromide, which more readily forms an enol tautomer.[1][2] This enol then reacts with elemental bromine to achieve bromination at the α-position.

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol (HVZ Bromination):

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HBr fumes).

-

Charging: To the flask, add 3-chlorophenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (or 0.1-0.3 eq PBr₃).

-

Reagent Addition: Slowly add elemental bromine (Br₂, 1.1 eq) via the dropping funnel over 30-60 minutes. The reaction is exothermic and will generate HBr gas.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, or until the red-brown color of bromine has dissipated. Monitor progress by TLC or ¹H NMR analysis of an aliquot.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water. The intermediate α-bromo acyl bromide will hydrolyze to the desired α-bromo carboxylic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-bromo-2-(3-chlorophenyl)acetic acid can be used directly in the next step or purified by recrystallization.

Stage 2: Fischer Esterification

The crude α-bromo acid is converted to its methyl ester via Fischer esterification, using an excess of methanol under acidic catalysis.

Detailed Experimental Protocol (Esterification):

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-bromo-2-(3-chlorophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the solution and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude oil, this compound, can be purified by vacuum distillation or column chromatography on silica gel.

Synthetic Route B: Direct Bromination of Ester

This modern approach avoids the harsh conditions of the HVZ reaction by brominating the ester directly. The benzylic proton on Methyl 3-chlorophenylacetate is activated by the adjacent phenyl ring and ester carbonyl, making it susceptible to radical bromination.[]

Mechanism: Radical Bromination with NBS

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. The reaction is initiated by a radical initiator, such as AIBN or benzoyl peroxide, and proceeds via a radical chain mechanism.[9]

Caption: Radical chain mechanism for NBS bromination of the benzylic ester.

Detailed Experimental Protocol (Direct Bromination)

(Note: This protocol assumes Methyl 3-chlorophenylacetate is available or has been synthesized from 3-chlorophenylacetic acid via the esterification protocol in Section 3.2).

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-chlorophenylacetate (1.0 eq), N-Bromosuccinimide (1.1 eq), and a suitable non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (~0.05 eq).

-

Reaction: Heat the mixture to reflux. Irradiation with a UV lamp can also be used to facilitate initiation.[9] Monitor the reaction by TLC or GC, observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Characterization of Final Product

Proper characterization is critical to confirm the structure and purity of the synthesized this compound.

| Property | Value / Expected Data |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.52 g/mol |

| ¹H NMR (Predicted) | (CDCl₃, 400 MHz) δ (ppm): 7.3-7.5 (m, 4H, Ar-H), 5.35 (s, 1H, CH-Br), 3.80 (s, 3H, OCH₃) |

| ¹³C NMR (Predicted) | (CDCl₃, 100 MHz) δ (ppm): 168.5 (C=O), 138.0 (Ar C-Cl), 134.5 (Ar C-C), 130.0 (Ar CH), 129.0 (Ar CH), 128.5 (Ar CH), 127.0 (Ar CH), 53.5 (OCH₃), 45.0 (CH-Br) |

| Mass Spec (EI) | m/z: 262/264/266 (M⁺, isotopic pattern for Br/Cl), 203/205 ([M-CO₂CH₃]⁺), 183/185 ([M-Br]⁺) |

| Infrared (IR) | ν (cm⁻¹): ~3000 (Ar C-H), ~1745 (C=O, ester), ~1200 (C-O), ~700-800 (C-Cl, C-Br) |

Disclaimer: The provided NMR data is predicted based on established chemical shift principles and data for analogous structures. Experimental verification is required.

Conclusion

This guide has detailed two effective and reproducible synthetic strategies for this compound. Route A, the Hell-Volhard-Zelinsky reaction followed by esterification, is a robust, traditional method suitable for converting the parent carboxylic acid directly. Route B, the direct radical bromination of the methyl ester using NBS, offers a milder and often more efficient alternative if the ester starting material is readily accessible. The choice between these routes will depend on the specific constraints and objectives of the research laboratory. Both protocols, when executed with the appropriate safety precautions outlined herein, provide reliable access to this versatile chemical intermediate.

References

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Testbook. (n.d.). Hell Volhard Zelinsky Reaction Mechanism - Detailed Explanation. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorophenylacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

-

Chem-Space. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl bromoacetate(96-32-2) 13C NMR spectrum [chemicalbook.com]

- 4. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 6. isobutyl benzoate, 120-50-3 [thegoodscentscompany.com]

- 7. 171425-52-8|Methyl 2-(4-bromo-3-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 8. Methyl bromoacetate(96-32-2) 1H NMR [m.chemicalbook.com]

- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 10. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 11. rsc.org [rsc.org]

- 12. Methyl 2-(3-bromo-2-chlorophenyl)-2-oxoacetate | C9H6BrClO3 | CID 177687806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE | CAS 24091-92-7 [matrix-fine-chemicals.com]

Methyl 2-bromo-2-(3-chlorophenyl)acetate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-bromo-2-(3-chlorophenyl)acetate

Introduction

This compound is a halogenated aromatic ester of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. As a bifunctional molecule, its reactivity is dominated by the ester group and the highly labile alpha-bromo substituent. This bromine atom, positioned on a benzylic carbon, serves as an excellent leaving group in nucleophilic substitution reactions, establishing the compound as a potent alkylating agent.

Its structural analogs, such as the 2-chloro isomer, are critical intermediates in the synthesis of major pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] This underscores the importance of α-bromo phenylacetates as versatile building blocks for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic profile, chemical reactivity, and safe handling of this compound, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[] |

| CAS Number | 137420-52-1[] |

| Molecular Formula | C₉H₈BrClO₂[][4][5] |

| Molecular Weight | 263.51 g/mol [4] |

| SMILES | COC(=O)C(C1=CC(=CC=C1)Cl)Br[] |

| InChI Key | KJOCXNLVYWTJLL-UHFFFAOYSA-N[] |

Table 2: Physicochemical Properties

| Property | Value | Source / Rationale |

| Appearance | Colorless to light yellow liquid or solid | Inferred from the 2-chloro isomer, which is described as a powder, lump, or clear liquid. |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents | Based on data for the analogous 4-chloro isomer.[5] |

| Storage | Store at 2°C - 8°C in a tightly sealed container | Recommended for the analogous 4-chloro isomer to maintain chemical integrity.[5] |

Synthesis and Manufacturing

The synthesis of this compound can be approached via two primary and reliable strategies: the direct bromination of the parent ester or the esterification of the corresponding α-bromo acid. The choice of method often depends on the availability and cost of the starting materials.

Route A: Alpha-Bromination of Methyl 2-(3-chlorophenyl)acetate

This is the most direct method, involving the selective bromination of the α-carbon. The benzylic position is activated by the adjacent phenyl ring and carbonyl group, making it susceptible to radical or electrophilic bromination. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, typically initiated by light or a radical initiator.

Workflow: Alpha-Bromination using NBS

Caption: General workflow for the synthesis via NBS bromination.

Experimental Protocol: Alpha-Bromination

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-(3-chlorophenyl)acetate (1.0 eq) and carbon tetrachloride (CCl₄) as the solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the starting material via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The solid succinimide byproduct will float to the surface as the reaction completes.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

-

Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure α-bromo ester.[6]

Causality: The use of a non-polar solvent like CCl₄ is crucial as it facilitates the radical chain mechanism and is relatively inert to the reaction conditions. The radical initiator (AIBN) provides the initial radical species needed to start the chain reaction with NBS.

Route B: Transesterification of α-Bromo-2-chlorophenylacetic Acid

An alternative approach involves the Lewis acid-catalyzed transesterification of the corresponding carboxylic acid. This method is particularly useful if the α-bromo acid is a more readily available or cost-effective starting material.

Experimental Protocol: Lewis Acid-Catalyzed Transesterification

-

Setup: In a reaction flask, suspend 2-bromo-2-(3-chlorophenyl)acetic acid (1.0 eq) in a large excess of methyl acetate, which serves as both the reactant and the solvent.[1][7]

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl₄) or zinc chloride (ZnCl₂), to the mixture (e.g., 0.02-0.08 molar equivalents).[1][7]

-

Reaction: Heat the mixture to reflux for 4-16 hours. Monitor the reaction's completion by TLC or HPLC.

-

Workup: After cooling to room temperature, add water to the reaction mixture. The product will partition into the organic (methyl acetate) layer. Separate the layers.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified if necessary. This method often produces high purity product with high yields, making it suitable for industrial-scale production.[1][7]

Causality: The Lewis acid catalyst activates the carbonyl carbon of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the oxygen of methyl acetate, thereby facilitating the ester exchange.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a definitive spectrum for the 3-chloro isomer is not widely published, its features can be reliably predicted based on extensive data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | -OCH₃ (singlet) | ~ 3.8 ppm |

| α-CH (singlet) | ~ 5.4 ppm | |

| Aromatic-H (multiplets) | ~ 7.2 - 7.5 ppm | |

| ¹³C NMR | -OC H₃ | ~ 54 ppm |

| α-C H | ~ 45 ppm | |

| C =O (ester) | ~ 168 ppm | |

| Aromatic C -Cl | ~ 135 ppm | |

| Other Aromatic C | ~ 127 - 138 ppm | |

| IR Spectroscopy | C=O stretch (ester) | ~ 1745 cm⁻¹[8][9] |

| C-O stretch | ~ 1100-1300 cm⁻¹ | |

| C-Br stretch | ~ 600-700 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 262/264/266 (isotopic pattern of Br and Cl) |

| Key Fragments | [M-Br]⁺, [M-COOCH₃]⁺ |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily derived from the electrophilic nature of the alpha-carbon.

The Reformatsky Reaction

As an α-halo ester, this compound is an ideal substrate for the Reformatsky reaction, a cornerstone of C-C bond formation. It reacts with an aldehyde or ketone in the presence of metallic zinc to generate a β-hydroxy ester.[10]

Mechanism: The reaction proceeds in two main steps. First, zinc metal undergoes oxidative insertion into the carbon-bromine bond to form a zinc enolate, known as the Reformatsky reagent. This organozinc compound is less reactive and more tolerant of functional groups than Grignard reagents. Second, this enolate adds to the carbonyl carbon of an aldehyde or ketone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[11]

Diagram: The Reformatsky Reaction Mechanism

Caption: Key steps of the Reformatsky reaction mechanism.

Experimental Protocol: General Reformatsky Reaction

-

Zinc Activation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add zinc dust. Activate it by stirring with a small amount of iodine or 1,2-dibromoethane in dry THF until the color disappears.[10]

-

Reaction: To the activated zinc suspension, add the aldehyde or ketone substrate. Then, add a solution of this compound in dry THF dropwise. The reaction is often exothermic and may require cooling to maintain a gentle reflux.

-

Workup: After the reaction is complete (monitored by TLC), quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).[12]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[12]

Alkylation Agent in Drug Discovery

The compound is a powerful alkylating agent used to introduce the carboxymethyl(3-chlorophenyl) moiety onto nucleophiles.[13] This is a common strategy in medicinal chemistry for modifying lead compounds to improve their pharmacological properties. It readily reacts with amines (N-alkylation), thiols (S-alkylation), and phenols (O-alkylation).[13]

Safety, Handling, and Storage

This compound and its analogs are hazardous chemicals that must be handled with appropriate precautions. Data from closely related compounds indicate significant risks.

Table 4: GHS Hazard Information (based on analogs)

| Pictogram | GHS Code | Hazard Statement | Source |

| GHS05 | H314: Causes severe skin burns and eye damage. | [14] | |

| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [15][16] |

Note: This information is compiled from data sheets for analogous compounds like the 2-chloro isomer and other bromoacetates. Users must consult the specific Safety Data Sheet (SDS) for the product they are using.

Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[17]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. It is a suspected lachrymator (a substance that irritates the eyes and causes tears).[17][18]

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[18][19]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to act as both a potent alkylating agent and a substrate in powerful C-C bond-forming reactions like the Reformatsky reaction makes it a versatile tool for creating complex molecular structures. While its utility is significant, its hazardous nature demands rigorous adherence to safety protocols. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective and safe application in research and development.

References

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (CN101774914A).

- Safety Data Sheet - Methyl 2-(3-bromo-5-chlorophenyl)

- (S)-3-CHLOROMANDELIC ACID.LookChem.

- Methyl 2-bromo-2-(4-chlorophenyl)acetate.

- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. (CN101774914B).

- SAFETY DATA SHEET - Methyl bromoacet

- Methyl 2-bromoacet

- Safety Data Sheet - Methyl 4-Bromophenylacet

- SAFETY DATA SHEET - 3-Chloromandelic acid.Thermo Fisher Scientific.

- Synthesis of Methyl bromo{p-[2-(p-chlorophenoxy)

- 3-Chloromandelic Acid - Data Sheet.

- Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.

- Mandelic acid, p-bromo- - Organic Syntheses Procedure.Organic Syntheses.

- The Role of Methyl Bromoacetate in Drug Discovery and Development: Applic

- Reformatsky Reaction.Thermo Fisher Scientific - US.

- 3-Chloromandelic acid | 16273-37-3.Sigma-Aldrich.

- Recent developments in the asymmetric Reformatsky-type reaction.

- SAFETY DATA SHEET - Methyl bromoacet

- Methyl 2-bromo-2-(4-chlorophenyl)

- (R)-(-)-3-Chloromandelic acid | CAS 61008-98-8.Santa Cruz Biotechnology.

- Supporting information - NMR Spectra.The Royal Society of Chemistry.

- Methyl bromoacetate(96-32-2) 13C NMR spectrum.ChemicalBook.

- 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum.ChemicalBook.

- Methyl alpha-bromo-2-chlorophenylacetate.

- Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4.Tokyo Chemical Industry (India) Pvt. Ltd.

- Methyl 2-(3-bromo-4-chlorophenyl)-2-oxoacetate.

- METHYL BROMOACET

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones...

- α-Bromoketone synthesis by bromin

- Acetic acid, bromo-, methyl ester - IR Spectrum.NIST WebBook.

- Synthetic Access to Arom

- Methyl 2-(4-bromo-3-chlorophenyl)

- Acetic acid, bromo-, methyl ester - Mass Spectrum.NIST WebBook.

- Methyl bromoacet

- Bromo(3-chlorophenyl)acetic acid methyl ester.BOC Sciences.

- Application Notes and Protocols for the Reformatsky Reaction Utilizing Methyl 5-bromo-5-phenylpentano

- Preparation methods for clopidogrel and its intermediates... (CN103387497A).

Sources

- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 2. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 4. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 8. Acetic acid, bromo-, methyl ester [webbook.nist.gov]

- 9. Methyl bromoacetate(96-32-2) IR Spectrum [chemicalbook.com]

- 10. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. synzeal.com [synzeal.com]

- 17. fishersci.com [fishersci.com]

- 18. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 19. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to Methyl 2-bromo-2-(3-chlorophenyl)acetate

CAS Number: 137420-52-1

Introduction

Methyl 2-bromo-2-(3-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester of significant interest in the field of pharmaceutical synthesis. Its structural features, particularly the presence of a reactive benzylic bromide, make it a valuable intermediate for the construction of more complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, and critical applications, with a focus on its role in the development of active pharmaceutical ingredients (APIs). The strategic positioning of the chloro and bromo substituents on the phenylacetate backbone offers unique reactivity profiles that are exploited by medicinal chemists. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile reagent.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control. The following table summarizes its key properties.

| Property | Value | Source/Method |

| CAS Number | 137420-52-1 | Chemical Abstracts Service |

| Molecular Formula | C₉H₈BrClO₂ | - |

| Molecular Weight | 263.52 g/mol | - |

| Appearance | Expected to be a colorless to light yellow oil or low-melting solid | General observation for similar compounds |

| Purity | Typically >95% | [1] |

| Storage | Store in a cool, dry place | [1] |

Spectroscopic Characterization:

While specific spectra for the 3-chloro isomer are not widely published, the expected spectroscopic characteristics can be predicted based on established principles and data from related isomers.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (-OCH₃) at approximately 3.7-3.8 ppm. The benzylic proton (-CHBr) would appear as a singlet around 5.3-5.5 ppm. The aromatic protons on the 3-chlorophenyl ring will present as a complex multiplet in the region of 7.2-7.5 ppm.

-

¹³C NMR: The carbon NMR would display a signal for the methoxy carbon around 53 ppm and the benzylic carbon at approximately 45-50 ppm. The carbonyl carbon of the ester is expected in the 168-170 ppm range. The aromatic carbons would appear between 125 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Mass Spectrometry (EI): The mass spectrum would exhibit a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Key fragmentation patterns would include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the bromine atom. The base peak is often the tropylium ion or a related stable carbocation resulting from fragmentation of the phenylacetate core.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester at approximately 1740-1750 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm⁻¹. The C-O stretch of the ester will appear in the 1200-1300 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the α-bromination of the corresponding methyl 2-(3-chlorophenyl)acetate. This reaction typically proceeds via a free-radical mechanism.

Experimental Protocol: Free-Radical Bromination

This protocol is adapted from established methods for the α-bromination of phenylacetic acid derivatives.

Materials:

-

Methyl 2-(3-chlorophenyl)acetate

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., Azobisisobutyronitrile - AIBN or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-(3-chlorophenyl)acetate in anhydrous CCl₄ under an inert atmosphere.

-

Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality and Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine through a free-radical chain reaction, minimizing side reactions such as aromatic bromination.

-

Radical Initiator (AIBN): AIBN is used to initiate the free-radical chain reaction by decomposing upon heating to form radicals, which then abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation and other side reactions that can be initiated by atmospheric oxygen, which itself is a diradical.

-

Solvent: A non-polar solvent like CCl₄ is used because it does not react with the radicals and effectively dissolves the reactants.

Reaction Mechanism: Free-Radical Bromination

The α-bromination of methyl 2-(3-chlorophenyl)acetate with NBS and a radical initiator follows a classic free-radical chain mechanism.

Caption: Free-radical bromination mechanism.

Application in Drug Development: Synthesis of Clopidogrel

This compound is a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[2] Clopidogrel is used to prevent blood clots in patients who have had a recent heart attack or stroke.

Synthetic Workflow: Clopidogrel Synthesis

The synthesis involves the nucleophilic substitution of the bromide in this compound by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Caption: Synthesis of Racemic Clopidogrel.

This reaction produces a racemic mixture of clopidogrel, which then requires chiral resolution to isolate the pharmacologically active (S)-enantiomer.

Safety, Handling, and Storage

As a halogenated organic compound, this compound should be handled with appropriate safety precautions.

-

Hazard Classification: While specific data for this compound is limited, it should be treated as a hazardous substance. It is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a pivotal building block in medicinal chemistry, most notably for the synthesis of clopidogrel. Its synthesis via free-radical bromination is a well-established and efficient process. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. The insights provided in this guide are intended to support scientists in leveraging the synthetic potential of this important intermediate.

References

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

- Google Patents. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method.

-

Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. [Link]

-

Quick Company. A Process For Racemization Of (R) Clopidogrel And Process For Preparation Of Clopidogrel Bisulfate Form I. [Link]

-

SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]

Sources

A Technical Guide to Methyl 2-bromo-2-(3-chlorophenyl)acetate: From Synthetic Intermediate to a Hypothesis on Biological Reactivity

Introduction

Methyl 2-bromo-2-(3-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. While extensive research into its specific biological mechanism of action is not publicly available, its chemical structure as an α-bromoester suggests a high potential for reactivity, particularly as an alkylating agent. This guide provides an in-depth analysis of its known chemical properties, its established role as a crucial intermediate in pharmaceutical synthesis, and a scientifically grounded hypothesis on its potential biological mechanism of action. We will explore the molecule's reactivity, propose a theoretical framework for its interaction with biological systems, and provide detailed experimental protocols for researchers to investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the chemical biology of reactive intermediates and the foundational stages of mechanistic investigation.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to any investigation. The properties of this compound are summarized below. Note that some properties are for isomers, given the limited data on the 3-chloro substituted version specifically.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| Molecular Weight | 263.51 g/mol | [1][2] |

| CAS Number | 85259-19-4 (for 2-chloro isomer) | [1] |

| Appearance | Colorless to straw-colored liquid (inferred from similar compounds) | [3] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [4] |

Chemical Reactivity and Role as a Synthetic Intermediate

The key to understanding the potential action of this compound lies in its α-bromoester functionality. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is exploited in organic synthesis.

A prominent example is its use as a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[5][6] In this context, the α-bromoester acts as an electrophile in a substitution reaction with an amine, forming a crucial carbon-nitrogen bond. The reactivity of the α-bromo compound is noted to be higher than its α-chloro counterpart, leading to improved yields in the condensation step.[5]

The general scheme for its use as a synthetic intermediate is depicted below:

Caption: Synthetic utility of this compound.

Hypothesized Biological Mechanism of Action: Covalent Alkylation

Given its demonstrated reactivity as an alkylating agent in chemical synthesis, it is logical to hypothesize that this compound would act similarly in a biological context.[3] Alkylating agents exert their effects by forming stable covalent bonds with nucleophilic functional groups found in biological macromolecules.[7]

Potential biological nucleophiles include:

-

Proteins: The side chains of amino acids such as cysteine (thiol group), histidine (imidazole group), and lysine (amino group) are potent nucleophiles.

-

Nucleic Acids: The nitrogen atoms in the purine and pyrimidine bases of DNA and RNA can also be targets, though this is often associated with genotoxicity.

The proposed mechanism involves the nucleophilic attack by a biological macromolecule on the electrophilic carbon atom of the α-bromoester, leading to the displacement of the bromide ion and the formation of a covalent adduct. This irreversible modification can profoundly alter the structure and function of the target molecule, leading to downstream biological effects.

Caption: Hypothesized mechanism of covalent modification by alkylation.

Proposed Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanism of action, a systematic, multi-step experimental approach is required. The following protocols provide a framework for investigating the biological activity of this compound.

Workflow for Investigating Biological Activity

Sources

- 1. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 7. Synthesis and biological activity of alpha-bromoacryloyl lexitropsin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-bromo-2-(3-chlorophenyl)acetate structural analysis

An In-depth Technical Guide to the Structural Analysis of Methyl 2-bromo-2-(3-chlorophenyl)acetate

Foreword: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Intermediates such as this compound, a halogenated α-bromo ester, are pivotal building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of three key features—a chiral center at the α-carbon, a reactive bromine atom, and a substituted aromatic ring—necessitates a rigorous, multi-technique approach to confirm its identity, purity, and isomeric integrity. This guide provides a comprehensive framework for the structural elucidation of this compound, grounded in the principles of modern analytical chemistry and tailored for professionals in the field.

Foundational Physicochemical Profile

Before embarking on spectroscopic analysis, establishing the compound's basic physicochemical properties is essential. These values serve as the initial checkpoint against which all subsequent experimental data are validated.

The target molecule is this compound. While direct, comprehensive database entries for this specific isomer can be sparse, we can confidently determine its fundamental properties. Its isomers, such as the 2-chloro and 4-chloro variants, are well-documented and provide a reliable basis for our expectations.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO₂ | Calculated |

| Molecular Weight | 263.51 g/mol | Calculated[1][2] |

| Monoisotopic Mass | 261.93962 Da | Calculated[1] |

| Appearance | Expected: Colorless to pale yellow oil | Inferred from similar compounds[3][4] |

| Reactivity Class | α-halo esters are potent alkylating agents | General Knowledge[5] |

Diagram 1: Chemical Structure

Caption: 2D structure of this compound.

The Analytical Workflow: A Strategy for Certainty

A sequential and logical workflow is critical. Each step provides a piece of the puzzle, and the confluence of data from all techniques leads to an unambiguous structural assignment. The causality is clear: we move from the general (molecular weight) to the specific (atomic connectivity and spatial arrangement).

Diagram 2: Structural Elucidation Workflow

Caption: A logical workflow for the comprehensive structural analysis.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula. For halogenated compounds, it offers an exceptionally high degree of confidence. The natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) create a distinctive "isotopic cluster" for the molecular ion (M⁺). Observing this unique pattern is a powerful validation of the elemental composition.

Expected Fragmentation: The molecule will likely fragment via characteristic pathways for α-bromo esters. The bond between the α-carbon and the brominated phenyl group is prone to cleavage.

Diagram 3: Predicted MS Fragmentation Pattern

Caption: Key fragmentation pathways for this compound.

Protocol 1: Acquiring Electron Ionization Mass Spectrum (EI-MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal.

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the molecular ion peak cluster (M⁺, M⁺+2, M⁺+4). Analyze the fragment ions to corroborate the proposed structure. The use of high-resolution MS (e.g., TOF) would allow for exact mass determination, confirming the elemental formula C₉H₈BrClO₂.[6]

| Expected Ion Cluster | m/z (approx.) | Predicted Relative Intensity | Identity |

| Molecular Ion | 262/264/266 | 77:100:24 | [M]⁺˙ |

| [M-COOCH₃]⁺ | 203/205/207 | 77:100:24 | [C₇H₅BrCl]⁺ |

| [M-Br]⁺ | 183/185 | 100:33 | [C₉H₈ClO₂]⁺ |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most telling absorption will be the strong ester carbonyl (C=O) stretch. Its position indicates the electronic environment of the ester. Additionally, characteristic peaks for the aromatic ring, C-Cl, and C-Br bonds will be present.

Protocol 2: Acquiring Attenuated Total Reflectance (ATR) FT-IR Spectrum

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond crystal).

-

Sample Preparation: No preparation is needed for a liquid sample. Apply one drop of the neat oil directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16 scans.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2955 | Medium-Weak | Aliphatic C-H Stretch (of -OCH₃) |

| ~1745 | Strong, Sharp | Ester C=O Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1250-1100 | Strong | Ester C-O Stretch |

| ~800-700 | Strong | Aromatic C-H Out-of-plane Bending (meta-subst.) |

| ~750-650 | Medium | C-Cl Stretch |

| ~650-550 | Medium | C-Br Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR provides a count of unique carbon atoms. For this compound, NMR will definitively confirm the substitution pattern on the aromatic ring and the structure of the ester side chain.

Protocol 3: Acquiring ¹H and ¹³C NMR Spectra

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Parameters: 16 scans, 2s relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Parameters: 1024 scans, 2s relaxation delay.

-

-

Data Analysis: Integrate the ¹H signals, determine their chemical shifts (ppm) and multiplicities (singlet, doublet, triplet, etc.). Assign each signal to a specific proton or carbon in the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The 3-chloro substitution pattern on the phenyl ring will result in four distinct aromatic signals.

-

The proton at C2 (between the two substituents) will be a singlet or a narrow triplet.

-

The proton at C6 will be a doublet of doublets.

-

The proton at C4 will be a triplet.

-

The proton at C5 will be a doublet of doublets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | s (or t) | 1H | Ar-H (C2-H) | Deshielded, adjacent to two substituents. |

| ~7.40 | d | 1H | Ar-H (C6-H) | Ortho to the main substituent. |

| ~7.30 | t | 1H | Ar-H (C4-H) | Meta to both substituents. |

| ~7.25 | d | 1H | Ar-H (C5-H) | Ortho to Cl, meta to main substituent. |

| ~5.40 | s | 1H | α-CH | Benzylic proton deshielded by Br and ester. |

| ~3.80 | s | 3H | -OCH₃ | Standard methyl ester chemical shift. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Due to the lack of symmetry in the 3-substituted ring, all six aromatic carbons are expected to be unique.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | Ester carbonyl carbon. |

| ~138 | Ar-C (C1) | Quaternary carbon attached to the side chain. |

| ~134 | Ar-C (C3) | Quaternary carbon attached to Cl. |

| ~130-125 | Ar-CH (4 signals) | Aromatic methine carbons. |

| ~53 | -OCH₃ | Methyl ester carbon. |

| ~45 | α-CH | Alpha-carbon attached to Br. |

Synthesis and Purity Context

Trustworthiness: A structural analysis is only valid if the sample is pure. This compound is typically synthesized via the bromination of the corresponding methyl 3-chlorophenylacetate or through the esterification of α-bromo-3-chlorophenylacetic acid.[3][7] Common impurities might include the starting material or di-brominated side products. High-Performance Liquid Chromatography (HPLC) is the standard method for confirming purity.

Protocol 4: Purity Determination by RP-HPLC

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

A: Water (0.1% Formic Acid)

-

B: Acetonitrile (0.1% Formic Acid)

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is determined by the area percentage of the main peak. A result of >98% is typically required for a reference standard.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The characteristic isotopic signature in the mass spectrum provides definitive elemental composition. IR spectroscopy confirms the presence of key functional groups, particularly the ester carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, crucially confirming the 3-chloro substitution pattern on the phenyl ring. This rigorous, evidence-based approach ensures the unequivocal identification of the molecule, a critical requirement for its application in research and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10730282, Methyl alpha-bromo-2-chlorophenylacetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177691467, Methyl 2-(3-bromo-4-chlorophenyl)-2-oxoacetate. PubChem. Retrieved from [Link]

- Google Patents (2010). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem. Retrieved from [Link]

-

Fiveable Inc. (n.d.). Alpha-Brominated Ester Definition. Fiveable. Retrieved from [Link]

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. Retrieved from [Link]

-

Wikipedia. (2023). Methyl 2-bromoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60984, Methyl bromoacetate. PubChem. Retrieved from [Link]

-

Patsnap (2020). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from [Link]

-

PrepChem (2024). Synthesis of Methyl bromo{p-[2-(p-chlorophenoxy)ethoxy]phenyl}acetate. Retrieved from [Link]

- Google Patents (2013). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

SpectraBase. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. John Wiley & Sons, Inc. Retrieved from [Link]

-

Masson, G., et al. (2017). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. ACS Omega, 2(7), 3844–3855. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE | CAS 24091-92-7. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Image]. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, bromo-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones... Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 610167, 4'-Bromo-2'-chloroacetanilide. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-(4-bromo-3-chlorophenyl)acetate (C9H8BrClO2). Retrieved from [Link]

-

Changzhou Ruiqing Bio-Pharmaceutical Technology Co.,Ltd. (n.d.). 2-(3-Chlorophenyl)-2-bromoacetic acid methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, bromo-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Semantic Scholar. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

- Google Patents (1959). US2876255A - Preparation of bromo acids and esters.

-

Crystal Pharmatech Co., Ltd. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177691467, Methyl 2-(3-bromo-4-chlorophenyl)-2-oxoacetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733544, Methyl 2-(3-chlorophenyl)acetate. PubChem. Retrieved from [Link]

-

MDPI. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 12(19), 9993. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 3-bromo 2-phenylacetate (26). [Image]. Retrieved from [Link]

Sources

- 1. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 4. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 5. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

Methyl 2-bromo-2-(3-chlorophenyl)acetate literature review

An In-depth Technical Guide to Methyl 2-bromo-2-(3-chlorophenyl)acetate

Introduction

This compound is a halogenated aromatic carboxylic acid ester. While direct literature on this specific positional isomer is sparse, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. Its isomers, such as the 2-chloro and 4-chloro analogues, are well-documented as key intermediates in the synthesis of blockbuster pharmaceuticals, including the antiplatelet agent Clopidogrel and the psychostimulant Methylphenidate.[1][2] This guide, therefore, serves as a predictive and practical framework for researchers, scientists, and drug development professionals. By drawing upon established principles and data from closely related compounds, we will detail the probable synthesis, reactivity, and application of this valuable chemical building block. The core utility of this molecule lies in its nature as an α-halo ester, which positions it as a potent electrophile for carbon-carbon and carbon-heteroatom bond formation.

Physicochemical Profile

The fundamental properties of this compound can be calculated based on its structure. These values are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₈BrClO₂ | (Calculated) |

| Molecular Weight | 263.51 g/mol | (Calculated) |

| IUPAC Name | This compound | (Nomenclature) |

| CAS Number | Not assigned | (Database Search) |

| Appearance | Colorless to light yellow liquid or low-melting solid | (Inferred from analogues) |

| Boiling Point | > 150 °C (estimated at reduced pressure) | (Inferred) |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate); Insoluble in water | (Inferred) |

Synthesis Strategies: Pathways to the Core Scaffold

The synthesis of the target compound can be logically approached via two primary, reliable routes common for α-halo esters: direct bromination of the parent ester or esterification of the corresponding α-bromo acid. The choice between these pathways often depends on the availability of starting materials and desired scale.

Method A: Radical Bromination of Methyl 2-(3-chlorophenyl)acetate

This approach is the most direct if the parent ester, Methyl 2-(3-chlorophenyl)acetate (CAS 53088-68-9), is readily available. The reaction proceeds via a free-radical mechanism to install the bromine atom at the benzylic α-position, which is activated for radical formation.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination.[3]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A thermal or photochemical initiator is required to start the radical chain reaction. Azobisisobutyronitrile (AIBN) is often chosen for its predictable decomposition kinetics and avoidance of side products associated with benzoyl peroxide.

-

Solvent (CCl₄ or Acetonitrile): An inert solvent that does not participate in the radical reaction is crucial. Carbon tetrachloride has been traditionally used, though due to its toxicity, acetonitrile is a common alternative.

-

Light/Heat: Energy input is necessary to initiate the decomposition of the radical initiator.

Experimental Protocol: Synthesis via Radical Bromination

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-(3-chlorophenyl)acetate (1.0 eq).

-

Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq).

-

Solvent: Add anhydrous acetonitrile or carbon tetrachloride to achieve a substrate concentration of 0.5-1.0 M.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C for acetonitrile) and irradiate with a UV lamp or a 250W incandescent bulb. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Method B: Esterification of 2-bromo-2-(3-chlorophenyl)acetic acid

This two-step route involves first preparing the α-bromo acid and then converting it to the methyl ester. This can be advantageous if 3-chlorophenylacetic acid is a more accessible starting material.

Step 1: Synthesis of 2-bromo-2-(3-chlorophenyl)acetic acid

This is a classic Hell-Volhard-Zelinsky type reaction, adapted for modern reagents.

-

Brominating Agent: Elemental bromine (Br₂) is used in the presence of a phosphorus catalyst (e.g., PBr₃) to form the acyl bromide in situ, which then tautomerizes to an enol for bromination. Alternatively, methods using sodium bromide and an oxidant like hydrogen peroxide in a biphasic system have been developed for safety and environmental reasons.[4]

Step 2: Fischer Esterification

The resulting α-bromo acid is esterified using a simple acid-catalyzed reaction with methanol.

-

Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) is the conventional choice.[5] Alternatively, Lewis acids such as titanium tetrachloride (TiCl₄) can be used, sometimes offering higher yields and shorter reaction times under milder conditions.[2]

-

Methanol as Solvent/Reagent: Using methanol as the solvent drives the equilibrium towards the product according to Le Châtelier's principle.

Experimental Protocol: Synthesis via Esterification

-

Acid Synthesis: Prepare 2-bromo-2-(3-chlorophenyl)acetic acid from 3-chlorophenylacetic acid using established bromination procedures (e.g., Br₂/PBr₃).

-

Setup: In a round-bottom flask, dissolve the crude 2-bromo-2-(3-chlorophenyl)acetic acid (1.0 eq) in an excess of methanol (10-20 eq, serving as reagent and solvent).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) or titanium tetrachloride (0.02-0.04 eq).[2][5]

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4-8 hours. Monitor the reaction by TLC until the starting acid is consumed.

-

Workup: Cool the mixture and neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by vacuum distillation or column chromatography as described in Method A.

Predicted Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic carbon bearing the bromine atom. This carbon is activated by both the adjacent ester carbonyl group and the phenyl ring, making it a prime substrate for two major classes of reactions.

Nucleophilic Substitution Reactions

The C-Br bond is the most reactive site, readily undergoing nucleophilic substitution. Given the benzylic nature of the substrate, the reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and temperature. The formation of a resonance-stabilized benzylic carbocation favors an Sₙ1 pathway, particularly with weaker nucleophiles in polar protic solvents.[6] Stronger nucleophiles in polar aprotic solvents will favor an Sₙ2 pathway.[7]

Common Nucleophiles:

-

N-Nucleophiles: Amines (e.g., piperidine, ammonia) to form α-amino esters.

-

O-Nucleophiles: Alcohols or phenols to form α-alkoxy or α-aryloxy esters.

-

S-Nucleophiles: Thiols to form α-thio esters.

-

C-Nucleophiles: Cyanide or enolates for C-C bond formation.

The Reformatsky Reaction

This compound is an ideal substrate for the Reformatsky reaction, which involves the formation of an organozinc reagent (a zinc enolate) that subsequently adds to a carbonyl compound (aldehyde or ketone) to form a β-hydroxy ester.[8][9]

Mechanism Insight: The reaction is initiated by the oxidative insertion of metallic zinc into the carbon-bromine bond.[10] This forms a zinc enolate, which is significantly less basic and reactive than a corresponding lithium or magnesium enolate. This reduced reactivity is a key advantage, as it prevents self-condensation or reaction with the ester moiety, allowing for clean addition to aldehydes or ketones.[10][11]

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a precursor to pharmacologically active molecules. By analogy with its isomers, it can serve as a key intermediate for novel analogues of existing drugs, enabling structure-activity relationship (SAR) studies.

Intermediate for Methylphenidate (MPH) Analogues

Methylphenidate is a treatment for ADHD.[1] The synthesis of MPH and its analogues often involves the reaction of an α-halo phenylacetate with piperidine or a protected piperidine derivative.[12] Using the title compound would lead to 3-chloro-methylphenidate, a potentially novel derivative for exploring the effects of aromatic substitution on dopamine and serotonin transporter binding affinities.[13]

Workflow: Synthesis of a 3-Chloro-MPH Analogue

-

Nucleophilic Substitution: React this compound with piperidine in a suitable solvent like acetonitrile or DMF. This forms the racemic threo/erythro mixture of 3-chloro-methylphenidate.

-

Diastereomer Separation: The threo and erythro diastereomers can be separated by column chromatography or fractional crystallization of their salts. The threo isomer is typically the more biologically active form.[1]

-

Chiral Resolution: The racemic threo mixture can be resolved into its individual enantiomers using chiral chromatography or classical resolution with a chiral acid.

Predicted Spectroscopic Characterization

No experimental spectra are publicly available for this specific isomer. However, a reliable prediction of key signals can be made based on fundamental principles and data from close analogues like Methyl 2-(3-chlorophenyl)acetate.[14]

| Analysis | Predicted Key Signals | Rationale |

| ¹H NMR | δ ~7.3-7.5 (m, 4H, Ar-H), δ ~5.4 (s, 1H, α-CH), δ ~3.8 (s, 3H, OCH₃) | The aromatic protons will appear in the typical aromatic region. The key signal is the singlet for the α-proton next to the bromine and ester, shifted downfield due to deshielding. The methyl ester protons will be a sharp singlet around 3.8 ppm. |

| ¹³C NMR | δ ~168 (C=O), δ ~135-140 (Ar C-Br, Ar C-Cl), δ ~125-130 (Ar CH), δ ~53 (OCH₃), δ ~45 (α-CH) | The ester carbonyl will be the most downfield signal. The carbon attached to the bromine (α-CH) will be significantly upfield compared to the aromatic carbons. |

| Mass Spec (EI) | M⁺ peaks at m/z 262, 264, 266. Major fragment: M⁺ - Br | The mass spectrum will show a characteristic isotopic pattern for one bromine and one chlorine atom. A major fragmentation pathway will be the loss of the bromine radical (79/81 amu) to form a stable benzylic cation. |

Safety and Handling

Based on safety data for structurally related α-halo esters like Methyl bromoacetate and other isomers, this compound should be handled as a hazardous substance.[15][16]

-

Hazard Classification: Expected to be corrosive, a lachrymator (tear-inducing agent), and toxic if swallowed, inhaled, or absorbed through the skin.[17][18] It will cause severe skin and eye irritation or burns.[19]

-

Handling Precautions:

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. Keep the container tightly sealed.

-

References

-

PubChem. Methyl 2-(3-bromo-2-chlorophenyl)-2-oxoacetate. PubChem Compound Summary for CID 177687806. Available from: [Link]

-

PubChem. Methyl alpha-bromo-2-chlorophenylacetate. PubChem Compound Summary for CID 10730282. Available from: [Link]

- Google Patents. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. PubChem Compound Summary for CID 10777987. Available from: [Link]

-

myExperiment. Enantioselective method of synthesizing methylphenidate and derivatives. Available from: [Link]

- Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Wikipedia. Methyl 2-bromoacetate. Available from: [Link]

-

SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. Available from: [Link]

-

Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Available from: [Link]

-

ResearchGate. Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Available from: [Link]

-

PrepChem.com. Synthesis of Methyl bromo{p-[2-(p-chlorophenoxy)ethoxy]phenyl}acetate. Available from: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. Available from: [Link]

-

RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available from: [Link]

-

PubMed. Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. Available from: [Link]

-

PubMed Central. Recent developments in the asymmetric Reformatsky-type reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate. Available from: [Link]

-

PubChem. Methyl 2-(3-chlorophenyl)acetate. PubChem Compound Summary for CID 2733544. Available from: [Link]

- Google Patents. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride.

-

Erowid. Synthesis and Pharmacology of Potential Cocaine Antagonists. 2. Structure-Activity Relationship Studies of Aromatic Ring-Substituted Methylphenidate Analogs. Available from: [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]

-

StudySmarter. What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?. Available from: [Link]

Sources

- 1. myexperiment.org [myexperiment.org]

- 2. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 7. homework.study.com [homework.study.com]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. erowid.org [erowid.org]

- 13. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 17. fishersci.com [fishersci.com]

- 18. synzeal.com [synzeal.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 2-bromo-2-(halophenyl)acetates: Synthesis, Properties, and Applications